

Basic physicochemical characteristics of arylpiperazine compounds

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *1-(Biphenyl-2-yl)piperazine dihydrochloride*

CAS No.: 769944-87-8

Cat. No.: B112998

[Get Quote](#)

An In-Depth Technical Guide to the Core Physicochemical Characteristics of Arylpiperazine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

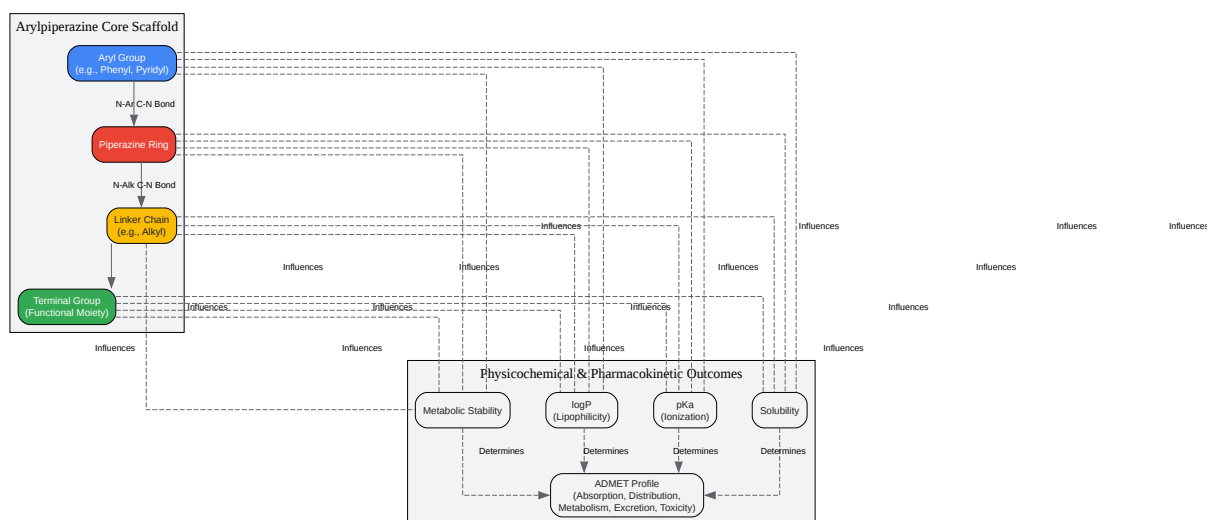
The arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the fundamental physicochemical properties of arylpiperazine compounds. We will delve into the causality behind experimental choices for determining pKa, lipophilicity, solubility, and metabolic stability. By integrating field-proven insights with detailed, self-validating protocols, this document serves as a practical resource for optimizing the drug-like properties of this vital chemical class.

The Arylpiperazine Scaffold: A Privileged Framework in Drug Discovery

Arylpiperazines are a class of compounds characterized by a piperazine ring linked to an aromatic (aryl) group.^{[1][3]} This versatile and modular structure allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles for diverse molecular targets.^[1] This adaptability has led to their successful application in developing treatments for schizophrenia, depression, anxiety, and Parkinson's disease.^[1]

The general structure comprises the N-aryl group, the central piperazine ring, and a linker that connects to a terminal moiety.^[1] Prominent examples include the atypical antipsychotic Aripiprazole and the anxiolytic Buspirone.^{[4][5]}

The therapeutic success of these agents is intrinsically linked to their physicochemical properties, which govern their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.^[6] For CNS-active agents, properties that facilitate passage across the blood-brain barrier are of paramount importance.^{[4][7]} Therefore, a rigorous understanding and empirical determination of these characteristics are not merely academic exercises but critical steps in the drug development pipeline.



[Click to download full resolution via product page](#)

Caption: Interplay between the arylpiperazine scaffold and its resulting properties.

Ionization Constant (pKa): The Arbiter of Charge State

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[8] For arylpiperazines, which are basic due to the two nitrogen atoms in the piperazine ring, the pKa dictates the degree of protonation at physiological pH (approx. 7.4). This charge state profoundly influences solubility, membrane permeability, and the ability to interact with the binding pockets of target receptors.[9][10] While pKa values can be predicted in silico, experimental determination is crucial for accuracy, especially for novel scaffolds.[9][10] For example, the pKa values for the arylpiperazine drug Vortioxetine were determined to be 9.1 and 3.0.[11]

Expert Insight: Why Experimental pKa is Non-Negotiable

Computational pKa prediction models are invaluable for high-throughput screening. However, they can be less accurate for complex molecules or novel chemotypes where intramolecular interactions (e.g., hydrogen bonding) can influence the basicity of the piperazine nitrogens in unexpected ways. An experimentally determined pKa provides a ground truth that validates computational models and ensures accurate calculations of properties like logD.

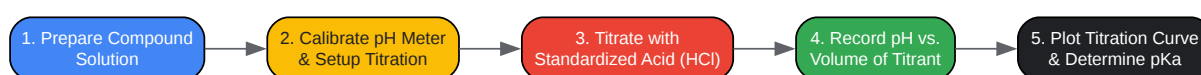
Experimental Protocol: pKa Determination by Potentiometric Titration

This method is considered a gold standard for its accuracy and direct measurement of ionization.

Methodology:

- **Preparation:** Accurately weigh ~1-5 mg of the arylpiperazine compound and dissolve it in a suitable co-solvent (e.g., methanol, DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL. The organic solvent percentage should be kept to a minimum.
- **Titration Setup:** Place the solution in a thermostatted beaker at 25°C. Calibrate a pH electrode using standard buffers (pH 4, 7, and 10).

- Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic compound). Add the titrant in small, precise increments.
- Data Acquisition: Record the pH of the solution after each addition of titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the titration curve. Specialized software can be used to calculate the pKa from the derivative of the titration curve, which provides a more precise endpoint.



[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP/logD): The Key to Membrane Permeation

Lipophilicity, the "oil-loving" nature of a molecule, is arguably the most critical physicochemical property for a CNS drug.[12] It is quantified by the partition coefficient (logP), which measures the equilibrium distribution of a neutral compound between an immiscible lipid phase (typically n-octanol) and an aqueous phase.[12] For ionizable compounds like arylpiperazines, the distribution coefficient (logD) at a specific pH (e.g., 7.4) is more physiologically relevant as it accounts for both the neutral and ionized species. Lipophilicity is a key driver of membrane permeability, plasma protein binding, and metabolic clearance.[12] A study of fourteen 1-arylpiperazines found that Log P values ranged from under 1 to approximately 2.[13]

Expert Insight: The Shake-Flask vs. HPLC Dilemma

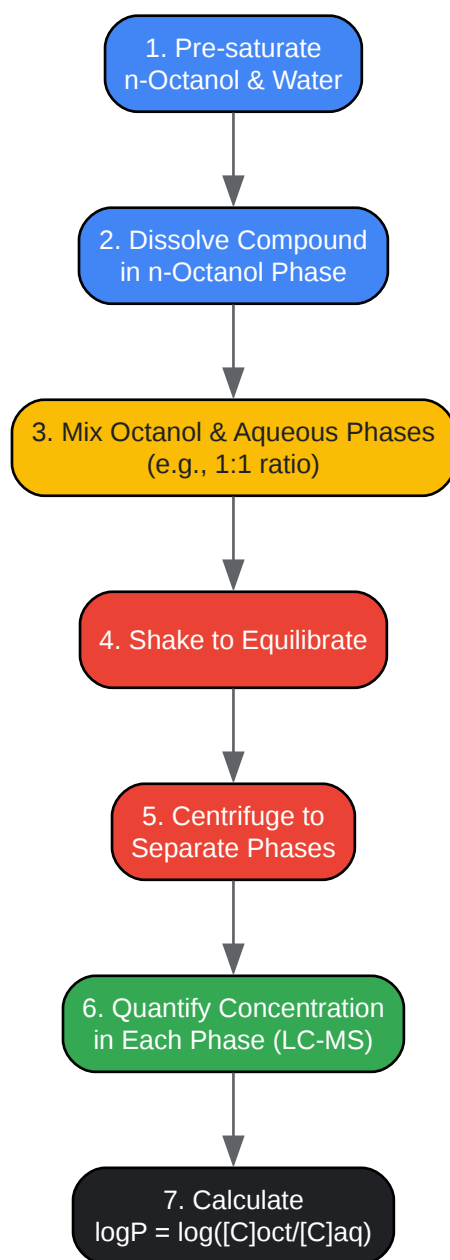
The Shake-Flask method is the universally recognized "gold standard" for logP determination due to its direct measurement of partitioning at equilibrium.[14][15] Its main drawbacks are that it is labor-intensive and requires a relatively large amount of pure compound.[14][15] For early-stage discovery, where hundreds of compounds may be synthesized, a faster method is needed. Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a high-

throughput alternative where lipophilicity is correlated to a compound's retention time.[12][15] The causality is clear: use HPLC for rapid ranking and SAR exploration in early discovery, but validate lead candidates with the more accurate Shake-Flask method.

Experimental Protocol: logP Determination by Shake-Flask Method

Methodology:

- **Phase Preparation:** Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This ensures thermodynamic equilibrium.
- **Compound Addition:** Prepare a stock solution of the arylpiperazine compound in the pre-saturated n-octanol. The concentration should be below the compound's solubility limit in both phases.
- **Partitioning:** Add a precise volume of the n-octanol stock solution to a precise volume of the pre-saturated water (e.g., in a 1:1 ratio).
- **Equilibration:** Shake the mixture vigorously for a set period (e.g., 1-3 hours) at a constant temperature (25°C) to allow the compound to partition between the two phases and reach equilibrium.
- **Phase Separation:** Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
- **Quantification:** Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_{oct}) and aqueous (C_{aq}) layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).
- **Calculation:** Calculate logP using the formula: $\log P = \log_{10}(C_{\text{oct}} / C_{\text{aq}})$.



[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask logP determination method.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. It is a critical factor for oral drug absorption and bioavailability; a compound must be in solution to pass through the intestinal wall.[16][17] Poor solubility is a leading cause

of compound attrition in drug development.[18] For this reason, arylpiperazines are often prepared as dihydrochloride salts to enhance their water solubility.[6]

Expert Insight: Kinetic vs. Thermodynamic Solubility – Choosing the Right Tool for the Job

In drug discovery, two types of solubility are measured: kinetic and thermodynamic.[19]

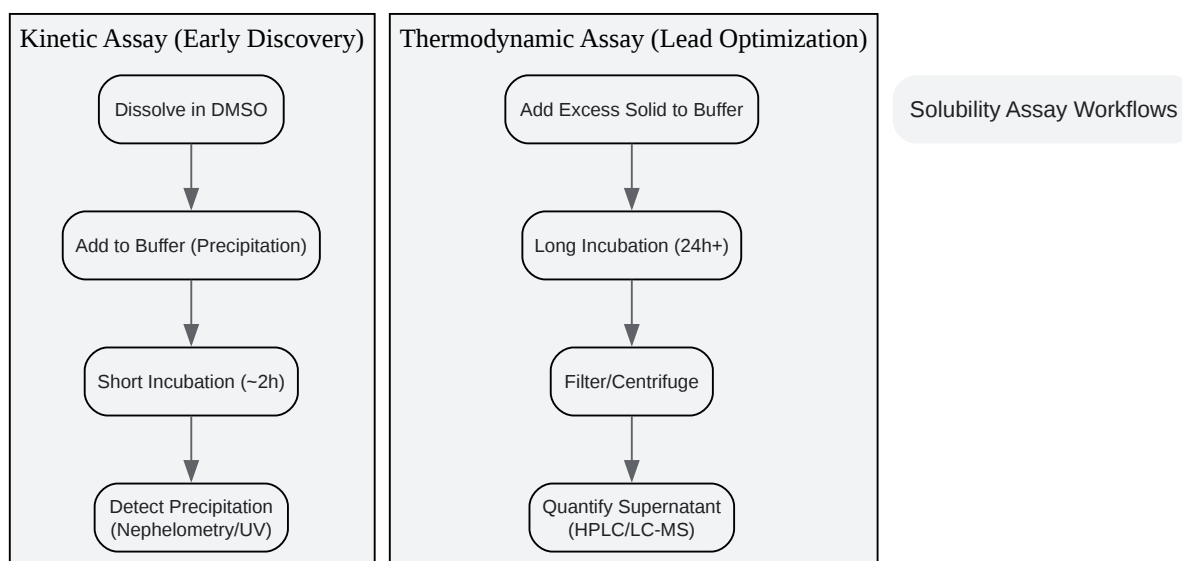
- **Kinetic Solubility:** This is a high-throughput assay used in early discovery.[16][20] It measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[21] This mimics the conditions of many in vitro biological assays and provides a quick flag for potential issues.
- **Thermodynamic Solubility:** This is the "true" equilibrium solubility. It is measured by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24 hours).[16][20] This lower-throughput, more resource-intensive assay is essential for lead optimization and preformulation studies, as it provides the definitive solubility value.[19]

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask)

Methodology:

- **Compound Addition:** Add an excess amount of the solid arylpiperazine compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.
- **Equilibration:** Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- **Phase Separation:** After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is typically done by filtration through a low-binding filter plate or by high-speed centrifugation.
- **Sample Preparation:** Dilute the resulting clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

- Quantification: Determine the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV or LC-MS/MS method.
- Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.



[Click to download full resolution via product page](#)

Caption: Comparison of Kinetic and Thermodynamic solubility workflows.

Metabolic Stability: Predicting In Vivo Lifetime

Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily in the liver.[22] The liver is the main site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a dominant role.[23] For arylpiperazines, common metabolic pathways include N-dealkylation and aromatic hydroxylation, often mediated by the CYP3A4 and CYP2D6 isoforms.[5] An in vitro metabolic stability assay provides an estimate of a compound's intrinsic clearance, which helps predict its in vivo half-life and potential for drug-drug interactions.[22][24]

Expert Insight: Why Microsomes are the Workhorse of Early ADME

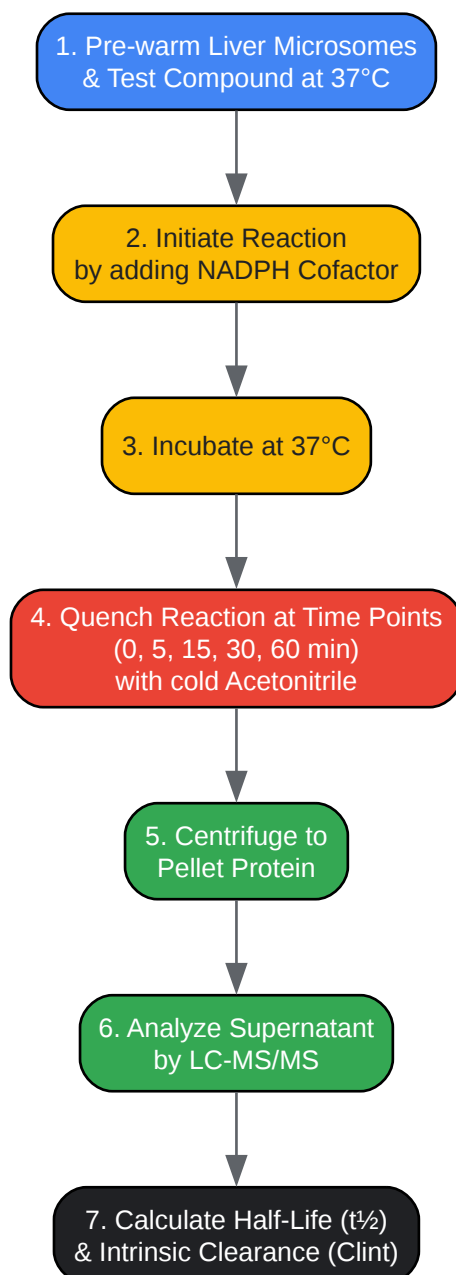
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes like CYPs.[23] They are a cost-effective, reproducible, and well-characterized in vitro system for assessing metabolic stability.[22] While intact hepatocytes provide a more complete picture by including both Phase I and Phase II enzymes and transporters, the microsomal stability assay is the standard first-pass screen.[22][25] Its purpose is to quickly identify and rank-order compounds based on their metabolic lability, allowing chemists to focus on stabilizing the most metabolically vulnerable parts of the molecule.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Methodology:

- **Reagent Preparation:** Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
- **Incubation Setup:** In a 96-well plate, pre-warm the microsomal suspension in incubation buffer to 37°C.
- **Initiating the Reaction:** Add the test compound to the microsomal suspension to achieve the final desired concentration (typically 1 μ M). For the T=0 time point, immediately add an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard) to quench the reaction. To initiate the metabolic reaction for other time points, add the pre-warmed NADPH cofactor solution.
- **Time Course Incubation:** Incubate the plate at 37°C with gentle shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding the ice-cold stop solution.
- **Sample Processing:** Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

- Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
- Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life ($t_{1/2}$) and the intrinsic clearance (Cl_{int}).



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Summary and Integrated Perspective

The successful development of an arylpiperazine-based drug candidate requires a multi-parameter optimization approach. The properties discussed herein—pKa, logP, solubility, and metabolic stability—are not independent variables but are deeply interconnected. For instance, increasing lipophilicity to improve brain penetration can often lead to decreased solubility and increased metabolic clearance.

Quantitative Data Summary

The following table provides typical ranges for key physicochemical properties of arylpiperazine derivatives based on published data. These values should be considered as general guidelines, as specific values are highly dependent on the exact substitution pattern of the molecule.

Physicochemical Property	Typical Range for Arylpiperazines	Significance in Drug Development
pKa (Basic)	7.0 - 9.5[11][13]	Determines ionization at physiological pH, affecting solubility and receptor binding.
logP	1.0 - 4.0[13]	Influences membrane permeability, CNS penetration, and protein binding.
Aqueous Solubility	Highly Variable ($\mu\text{g/mL}$ to mg/mL)[4]	Critical for oral absorption and formulation; often improved via salt formation.[6]
In Vitro $t_{1/2}$ (HLM)	< 5 min to > 60 min	Predicts in vivo clearance rate and dosing frequency.

Modern strategies, such as the CNS Multi-Parameter Optimization (MPO) score, attempt to integrate these properties (cLogP, cLogD, MW, TPSA, HBD, pKa) into a single desirability score to guide the design of CNS drugs with favorable ADMET profiles.[4][26] By combining

robust experimental data from the protocols described in this guide with intelligent in silico modeling, researchers can navigate the complex landscape of drug discovery and efficiently advance arylpiperazine candidates with the highest probability of clinical success.

References

- Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT₃ serotonin receptors. *Journal of Medicinal Chemistry*, 39(20), 4017-26. [[Link](#)]
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [[Link](#)]
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [[Link](#)]
- Kawadi, T., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. *ACS Medicinal Chemistry Letters*, 4(6), 567-571. [[Link](#)]
- Kułagowska, M., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. *Molecules*, 28(19), 6825. [[Link](#)]
- Glennon, R. A., et al. (1996). Structure–Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT₃ Serotonin Receptors. *Journal of Medicinal Chemistry*, 39(20), 4017-4026. [[Link](#)]
- Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. *Die Pharmazie-An International Journal of Pharmaceutical Sciences*, 66(7), 478-485. [[Link](#)]
- Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray. [[Link](#)]
- Laskar, D. B., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D₃ versus D₂ Receptor Subtype Selectivity. *Journal of Medicinal Chemistry*, 57(17), 7465-7477. [[Link](#)]

- Caccia, S., et al. (1985). Ionization Constants and Partition Coefficients of 1-arylpiperazine Derivatives. *Journal of Pharmacy and Pharmacology*, 37(8), 567-70. [[Link](#)]
- Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [[Link](#)]
- Ciano, A., et al. (2015). Towards Metabolically Stable 5-HT₇ Receptor Ligands: A Study on 1-arylpiperazine Derivatives and Related Isosters. *ChemMedChem*, 10(4), 689-700. [[Link](#)]
- Sangster, J. (2022). Methods for Determination of Lipophilicity. *Encyclopedia.pub*. [[Link](#)]
- Goracci, L., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. *Molecules*, 27(4), 1297. [[Link](#)]
- Mackenzie, G., et al. (2010). Practical Methods for the Measurement of logP for Surfactants. *Journal of Colloid and Interface Science*, 348(2), 670-6. [[Link](#)]
- Al-Ghorbani, M., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. *IDEAS/RePEc*. [[Link](#)]
- KaLy-Cell. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. KaLy-Cell. [[Link](#)]
- Mokra, P., et al. (2019). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. *Molecules*, 24(17), 3177. [[Link](#)]
- ResearchGate. (n.d.). Physicochemical properties of the new synthesized compounds 28-31. ResearchGate. [[Link](#)]
- Iacovelli, F., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. *Pharmaceuticals*, 17(1), 20. [[Link](#)]
- ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. [[Link](#)]

- Nassar, A. F., et al. (2006). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. *Journal of Biomolecular Screening*, 11(7), 784-791. [[Link](#)]
- Al-Ghorbani, M., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [[Link](#)]
- Swain, C. (2017). pKa. Cambridge MedChem Consulting. [[Link](#)]
- Wang, C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy. *Journal of Visualized Experiments*, (143), e58932. [[Link](#)]
- Al-Ghorbani, M., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. *International Journal of Innovative Research and Scientific Studies*, 7(1), 1-15. [[Link](#)]
- ResearchGate. (n.d.). Determination of pK(a) values of basic new drug substances by CE. ResearchGate. [[Link](#)]
- Di, L., & Kerns, E. H. (2016). *Metabolic Stability Assessed by Liver Microsomes and Hepatocytes*. Springer Nature Experiments. [[Link](#)]
- Popiołek, Ł., et al. (2022). Synthesis of novel 5-HT_{1A} arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. *Scientific Reports*, 12(1), 1-18. [[Link](#)]
- Goracci, L., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed. [[Link](#)]
- Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. *Current Drug Metabolism*, 8(2), 115-28. [[Link](#)]
- Sharma, R., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. *Current Medicinal Chemistry*, 29(33), 5565-5591. [[Link](#)]

- López-Rodríguez, M. L., et al. (2001). Synthesis and structure-activity relationships of a new model of arylpiperazines. 5. Study of the physicochemical influence of the pharmacophore on 5-HT(1a)/alpha(1)-adrenergic receptor affinity. *Journal of Medicinal Chemistry*, 44(2), 198-207. [[Link](#)]
- Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. *Saudi Pharmaceutical Journal*, 31(7), 101689. [[Link](#)]
- Zhang, Y., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. *MedChemComm*, 8(8), 1641-1647. [[Link](#)]
- Goracci, L., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. *Molecules*, 27(4), 1297. [[Link](#)]
- ResearchGate. (n.d.). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. [[Link](#)]
- Iacovelli, F., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. *Pharmaceuticals*, 17(1), 20. [[Link](#)]
- Wikipedia. (n.d.). Vortioxetine. Wikipedia. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- [5. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Synthesis and Determination of Physicochemical Properties of New 3-\(4-Arylpiperazin-1-yl\)-2-hydroxypropyl 4-Alkoxyethoxybenzoates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. ijrss.com \[ijrss.com\]](#)
- [9. Ionization constants \(pKa\) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development \[ideas.repec.org\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. Vortioxetine - Wikipedia \[en.wikipedia.org\]](#)
- [12. Cambridge MedChem Consulting \[cambridgemedchemconsulting.com\]](#)
- [13. Ionization constants and partition coefficients of 1-arylpiperazine derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [14. acdlabs.com \[acdlabs.com\]](#)
- [15. encyclopedia.pub \[encyclopedia.pub\]](#)
- [16. creative-bioarray.com \[creative-bioarray.com\]](#)
- [17. Synthesis of novel 5-HT_{1A} arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry \[arabjchem.org\]](#)
- [18. americanpharmaceuticalreview.com \[americanpharmaceuticalreview.com\]](#)
- [19. labtesting.wuxiapptec.com \[labtesting.wuxiapptec.com\]](#)
- [20. Aqueous Solubility Assay - Enamine \[enamine.net\]](#)
- [21. In vitro solubility assays in drug discovery - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [23. mttlabor.eu \[mttlabor.eu\]](#)
- [24. researchgate.net \[researchgate.net\]](#)
- [25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US \[thermofisher.com\]](#)
- [26. mdpi.com \[mdpi.com\]](#)

- To cite this document: BenchChem. [Basic physicochemical characteristics of arylpiperazine compounds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112998/docs#basic-physicochemical-characteristics-of-aryl-piperazine-compounds\]](https://www.benchchem.com/product/b112998/docs#basic-physicochemical-characteristics-of-aryl-piperazine-compounds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)